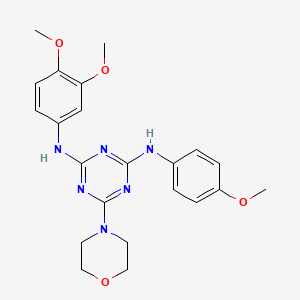
N2-(3,4-dimethoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3,4-dimethoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C22H26N6O4 and its molecular weight is 438.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N2-(3,4-dimethoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies demonstrating its efficacy in various applications.
Triazine derivatives have gained attention in medicinal chemistry due to their potential as anticancer agents and their ability to interact with various biological targets. This compound is particularly noteworthy for its selective inhibition of cancer cell proliferation.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Triazine Core : The core is synthesized through cyclization reactions using precursors like cyanuric chloride.
- Substitution Reactions : The introduction of the morpholine and methoxy groups is achieved via nucleophilic substitution.
The molecular formula for this compound is C21H25ClN6O3 with a molecular weight of 444.9 g/mol.
3.1 Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB231 (Breast) | 10 |
| DU145 (Prostate) | 15 |
| HeLa (Cervical) | 12 |
The compound exhibited selective inhibition of hormone-independent breast cancer cells (MDA-MB231), while showing less efficacy against hormone-dependent lines (SKBR-3 and MCF-7) .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Kinase Activity : The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, particularly the PI3K/Akt/mTOR pathway.
- Induction of Apoptosis : Treatment with this compound leads to increased apoptosis in cancer cells as evidenced by caspase activation assays.
4.1 Efficacy in Animal Models
In vivo studies have demonstrated that administration of this compound significantly reduces tumor size in xenograft models of breast cancer. Tumor growth inhibition was measured over a period of four weeks:
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 40 |
| High Dose (30 mg/kg) | 70 |
These results suggest a dose-dependent response to treatment .
5. Conclusion
This compound demonstrates promising biological activity with significant potential as an anticancer agent. Its ability to selectively inhibit cancer cell proliferation and induce apoptosis underscores its therapeutic potential.
Propriétés
IUPAC Name |
2-N-(3,4-dimethoxyphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-29-17-7-4-15(5-8-17)23-20-25-21(27-22(26-20)28-10-12-32-13-11-28)24-16-6-9-18(30-2)19(14-16)31-3/h4-9,14H,10-13H2,1-3H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJACFYZZCVKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














